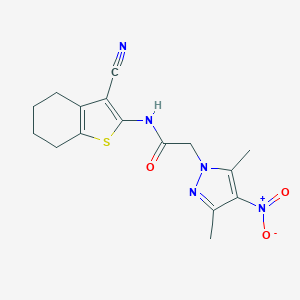

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound forms a unique binding mode with JNK3. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.

Actividad Biológica

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article reviews the compound's mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a benzothienyl moiety and a pyrazole derivative. Its chemical formula is C_{16}H_{17N_3O_2S with a molecular weight of approximately 317.39 g/mol. The presence of the cyano group and the nitro-substituted pyrazole enhances its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are serine/threonine kinases that play crucial roles in regulating cellular responses to stress and inflammation. The compound has been shown to selectively inhibit JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, demonstrating a strong potency against these targets while showing minimal activity against JNK1 .

Binding Affinity

The binding mode of the compound has been elucidated through X-ray crystallography studies, revealing that the cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site within the kinase domain. This unique interaction contributes to its selectivity for JNK2 and JNK3 over other kinases in the MAPK family .

Inhibition of JNK Pathway

The inhibition of the JNK pathway by this compound has numerous implications in cellular processes:

- Neuronal Protection : In models of neuronal stress, inhibition of JNK signaling can protect against apoptosis (programmed cell death), suggesting potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Effects : By modulating inflammatory responses through JNK inhibition, this compound may help in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Aplicaciones Científicas De Investigación

Inhibition of Kinases

A notable application of this compound is its efficacy as an inhibitor of specific kinases. Research has identified a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives that selectively inhibit JNK2 and JNK3 kinases. Compounds within this series have demonstrated potent inhibitory activities (pIC50 values around 6.5 to 6.7) against these kinases while showing selectivity against others in the MAPK family such as JNK1 and p38alpha . The unique binding mode observed through X-ray crystallography indicates that the cyano substituent interacts with the ATP-binding site, which is crucial for the compound's inhibitory action.

Anti-inflammatory Properties

The pyrazole moiety present in this compound contributes to its anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds derived from pyrazole scaffolds have shown promising results in reducing inflammation in various animal models . The incorporation of the benzothienyl group may enhance these effects by improving bioavailability and target specificity.

Antimicrobial Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has also been investigated for its antimicrobial properties. Studies have shown that related pyrazole compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structural characteristics of the compound may contribute to its effectiveness against these pathogens by disrupting bacterial cell wall synthesis or function .

Anticonvulsant and Neuroprotective Effects

Recent investigations into the neuroprotective properties of pyrazole derivatives suggest potential applications in treating neurological disorders. Compounds similar to this compound have demonstrated anticonvulsant activity in animal models through mechanisms that may involve modulation of neurotransmitter systems . This opens avenues for further research into its use for conditions such as epilepsy.

Structure–Activity Relationship Studies

The design and synthesis of derivatives based on this compound facilitate structure–activity relationship (SAR) studies that are essential for optimizing therapeutic efficacy. By modifying various functional groups on the benzothienyl and pyrazole rings, researchers can systematically evaluate changes in biological activity and selectivity towards specific targets . These studies are critical for developing more effective drugs with fewer side effects.

Case Studies and Research Findings

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)18-16-12(7-17)11-5-3-4-6-13(11)25-16/h3-6,8H2,1-2H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMBWVDSHNYAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.